molecular formula C13H20N2O2 B11870079 2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione

2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione

Cat. No.: B11870079
M. Wt: 236.31 g/mol
InChI Key: JWHAZTCNWLDCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of cyclopentanone with a suitable diamine under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the diazaspiro moiety and the dione functionality .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of high-throughput experimentation (HTE) techniques to identify optimal reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds .

Scientific Research Applications

2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione involves the inhibition of RIPK1 kinase activity. By binding to the active site of RIPK1, the compound prevents the phosphorylation and activation of downstream signaling molecules involved in the necroptosis pathway. This inhibition can block the progression of necroptosis, thereby reducing cell death and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a valuable compound for studying necroptosis and developing potential therapeutic agents for inflammatory diseases .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C13H20N2O2/c16-11-9-13(5-7-14-8-6-13)12(17)15(11)10-3-1-2-4-10/h10,14H,1-9H2

InChI Key

JWHAZTCNWLDCOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)CC3(C2=O)CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.